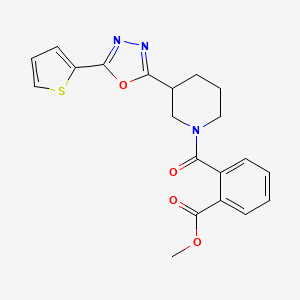
2-(3-(5-(チオフェン-2-イル)-1,3,4-オキサジアゾール-2-イル)ピペリジン-1-カルボニル)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- ピペリジンは創薬において重要な構成要素です。 2-(3-(5-(チオフェン-2-イル)-1,3,4-オキサジアゾール-2-イル)ピペリジン-1-カルボニル)安息香酸メチル誘導体は、その構造的多様性と生物活性により、潜在的な薬物候補となり得ます .
- チオフェン誘導体は抗菌作用を示します . ピペリジン骨格とチオフェン官能基を組み合わせることで、新規抗菌剤を開発できる可能性があります。
- チオフェン誘導体は腐食防止剤として使用されています . この化合物が金属を腐食から保護できるかどうかを調査します。
医薬品化学および創薬
抗菌剤
腐食防止剤
生物活性
Methyl 2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of Methyl 2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving thiophene derivatives and hydrazides.
- Piperidine Derivative Formation : The piperidine ring is introduced through nucleophilic substitution reactions.
- Final Esterification : The final product is obtained by esterifying the carboxylic acid with methanol.
Antimicrobial Properties
Methyl 2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate has shown significant antimicrobial activity against various bacterial strains. Studies indicate that it exhibits potent inhibition against Mycobacterium tuberculosis, with an IC50 value of approximately 900 nM . The mechanism is believed to involve interference with bacterial transcriptional regulation.
Anticancer Activity
Research indicates that this compound has promising anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential as a lead compound in cancer therapy. The compound's mechanism may involve apoptosis induction and cell cycle arrest in cancer cells .
Antioxidant Activity
The compound also exhibits notable antioxidant properties, which are crucial for preventing oxidative stress-related diseases. Its efficacy was compared to standard antioxidants like vitamin C, showing comparable or superior activity at low concentrations .
The mechanisms by which Methyl 2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for the survival of pathogens and cancer cells.
- Receptor Interaction : It likely interacts with various cellular receptors, modulating signaling pathways that lead to cell death or growth inhibition.
Comparative Analysis with Similar Compounds
A comparative analysis with other oxadiazole derivatives reveals that structural modifications significantly influence biological activity. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine) | Contains thiophene and piperidine | Strong antimicrobial and anticancer activity |
| N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide | Chlorophenyl instead of thiophene | Moderate antimicrobial activity |
| N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)-2-thiophenes | Lacks piperidine moiety | Lower efficacy against cancer cells |
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound:
-
Anticancer Efficacy Study : A study involving various cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner.
- Cell Lines Tested : HeLa (cervical), MCF7 (breast), and A549 (lung).
- Results : IC50 values ranged from 10 µM to 20 µM across different cell lines.
- Antimicrobial Effectiveness : In another study focusing on bacterial strains, the compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
特性
IUPAC Name |
methyl 2-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-26-20(25)15-8-3-2-7-14(15)19(24)23-10-4-6-13(12-23)17-21-22-18(27-17)16-9-5-11-28-16/h2-3,5,7-9,11,13H,4,6,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFAYNTWIXOFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














